molecular formula C14H16O4 B14298253 Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate CAS No. 122309-66-4

Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate

Cat. No.: B14298253
CAS No.: 122309-66-4
M. Wt: 248.27 g/mol
InChI Key: PUJCEZJWDNZNSK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxy group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The conjugated diene system can be reduced to form a saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated ester.

    Substitution: The major products depend on the substituent introduced, such as alkyl ethers or other functionalized esters.

Scientific Research Applications

Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The conjugated diene system can undergo reactions that modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
  • Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Ethyl 5-(4-hydroxy-3-methoxyphenyl)pentanoate

Uniqueness

Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this feature and may have different properties and applications.

Properties

CAS No.

122309-66-4

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate

InChI

InChI=1S/C14H16O4/c1-3-18-14(16)7-5-4-6-11-8-9-12(15)13(10-11)17-2/h4-10,15H,3H2,1-2H3

InChI Key

PUJCEZJWDNZNSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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